Methyl 8-bromoquinoxaline-6-carboxylate

Catalog No.
S3335758
CAS No.
1378260-25-3
M.F
C10H7BrN2O2
M. Wt
267.08
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 8-bromoquinoxaline-6-carboxylate

CAS Number

1378260-25-3

Product Name

Methyl 8-bromoquinoxaline-6-carboxylate

IUPAC Name

methyl 8-bromoquinoxaline-6-carboxylate

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-4-7(11)9-8(5-6)12-2-3-13-9/h2-5H,1H3

InChI Key

FPHVJQGDEZIMJR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=NC=CN=C2C(=C1)Br

Canonical SMILES

COC(=O)C1=CC2=NC=CN=C2C(=C1)Br

Methyl 8-bromoquinoxaline-6-carboxylate is a chemical compound with the molecular formula C10H7BrN2O2C_{10}H_7BrN_2O_2 and a molecular weight of 267.08 g/mol. This compound is characterized by its yellow solid form and is known for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. It features a bromine atom at the 8-position of the quinoxaline ring, which significantly influences its chemical properties and biological activities .

Due to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Esterification: The carboxylate group can undergo esterification with alcohols to form esters.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols, depending on the reducing agent used.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved solubility .

Methyl 8-bromoquinoxaline-6-carboxylate exhibits significant biological activity, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it relevant in drug interaction studies . Additionally, compounds with similar structures have been reported to exhibit antimicrobial and anticancer activities, suggesting that methyl 8-bromoquinoxaline-6-carboxylate may also possess therapeutic potential in these areas.

The synthesis of methyl 8-bromoquinoxaline-6-carboxylate typically involves several steps:

  • Formation of Quinoxaline: Starting from an appropriate precursor, such as ortho-phenylenediamine and a suitable carbonyl compound, quinoxaline can be synthesized through cyclization.
  • Bromination: The quinoxaline intermediate is then brominated at the 8-position using bromine or a brominating agent.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods such as Kolbe electrolysis or via carbon dioxide addition.
  • Esterification: Finally, methylation of the carboxylic acid yields methyl 8-bromoquinoxaline-6-carboxylate.

Each step requires careful control of reaction conditions to ensure high yields and purity .

Methyl 8-bromoquinoxaline-6-carboxylate finds applications in various fields:

  • Pharmaceutical Research: Its role as an enzyme inhibitor makes it valuable in drug development and pharmacokinetic studies.
  • Organic Synthesis: This compound serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Due to its unique properties, it may be explored for use in developing new materials or coatings.

The versatility of this compound underscores its significance in both academic research and industrial applications .

Studies involving methyl 8-bromoquinoxaline-6-carboxylate focus on its interactions with biological systems. Notably, its inhibition of cytochrome P450 enzymes suggests potential drug-drug interactions that could alter the metabolism of concomitant medications. Further research is needed to elucidate the full scope of its interactions and effects on metabolic pathways .

Methyl 8-bromoquinoxaline-6-carboxylate shares structural similarities with several other compounds within the quinoxaline family. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Methyl 8-bromoquinoline-5-carboxylate253787-45-00.76
Ethyl quinoxaline-6-carboxylate6924-72-70.74
Methyl quinoxaline-5-carboxylate6924-71-60.73
7-Bromoquinoline-4-carboxylic acid31009-04-80.78
8-Bromoquinoline-5-carboxylic acid204782-96-70.81

Uniqueness

Methyl 8-bromoquinoxaline-6-carboxylate stands out due to its specific bromination pattern and carboxylate functionality, which enhance its biological activity compared to other similar compounds. Its ability to inhibit cytochrome P450 enzymes specifically sets it apart from other derivatives that may not exhibit such targeted enzyme interactions .

XLogP3

1.8

Dates

Modify: 2024-04-14

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